4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine
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Overview
Description
4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine is a chemical compound with the molecular formula C24H20N2O4S2. It is known for its unique structural properties, which make it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They play a crucial role in the synthesis of DNA, RNA, and many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(p-tolylsulfonyl)hydrazine
- 4-{[(4-Methylphenyl)sulfonyl]oxy}-2-butynyl 4-methylbenzenesulfonate
- 4,6-bis(4-methylbenzenesulfonyl)-2-phenylpyrimidine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-bis-(4-methylphenyl)sulfonyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-17-8-12-20(13-9-17)31(27,28)22-16-23(26-24(25-22)19-6-4-3-5-7-19)32(29,30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFIUALFQAERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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